molecular formula C14H19NO3S B4690993 methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate

methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate

Cat. No. B4690993
M. Wt: 281.37 g/mol
InChI Key: RUTLKZGMHDOIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate, also known as MPTB, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thioester derivative of benzoic acid and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antioxidant properties. This compound has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-tumor and anti-cancer properties.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in inflammation. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and has been found to have analgesic effects in a variety of pain models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been found to have anti-tumor and anti-cancer properties, although the mechanism of action for these effects is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate in lab experiments is its well-established synthesis method, which allows for reliable and consistent production of the compound. Additionally, this compound has been extensively studied and its potential therapeutic applications have been well-documented. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it produces its various biochemical and physiological effects. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.

properties

IUPAC Name

methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-18-14(17)11-5-6-12(16)13(9-11)19-10-15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLKZGMHDOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)SCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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